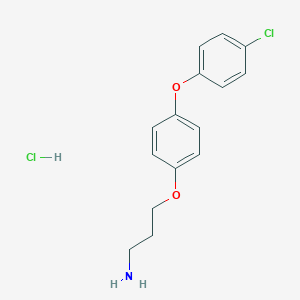
5-Ethynyl-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-3,3’-bipyridine: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including materials science, coordination chemistry, and organic electronics. The ethynyl group at the 5-position of one of the pyridine rings introduces unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with an ethynyl-containing boronic acid or ester . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.
Industrial Production Methods: Industrial production of 5-Ethynyl-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification processes, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.
化学反応の分析
Types of Reactions: 5-Ethynyl-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-Ethynyl-3,3’-bipyridine is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as therapeutic agents due to their ability to interact with metal ions and biological macromolecules. They are investigated for their antimicrobial, anticancer, and enzyme inhibition properties .
Industry: In the industrial sector, 5-Ethynyl-3,3’-bipyridine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for use in optoelectronic devices .
作用機序
The mechanism of action of 5-Ethynyl-3,3’-bipyridine largely depends on its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can enhance the catalytic activity of the metal center, making the complex effective in various chemical transformations .
類似化合物との比較
3,3’-Bipyridine: Lacks the ethynyl group, resulting in different electronic properties.
5,5’-Bis(ethynyl)-2,2’-bipyridine: Contains ethynyl groups at both 5-positions, leading to different coordination and electronic characteristics.
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but without the ethynyl group, it has different reactivity and applications.
Uniqueness: 5-Ethynyl-3,3’-bipyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of advanced materials .
特性
IUPAC Name |
3-ethynyl-5-pyridin-3-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFTMWRJHWZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(NE,R)-2-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8149682.png)
![(NE,R)-N-[(2-bromo-6-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149697.png)
![(NE,S)-N-[(2-fluoro-6-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149705.png)
![(NE,R)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149715.png)
![(NE,S)-N-[(3-chloro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8149728.png)



![2-[p-(p-Chlorophenoxy)phenoxy]ethylamine hydrochloride](/img/structure/B8149758.png)


![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)


